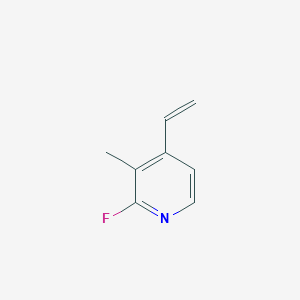

2-Fluoro-3-methyl-4-vinylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FN |

|---|---|

Molecular Weight |

137.15 g/mol |

IUPAC Name |

4-ethenyl-2-fluoro-3-methylpyridine |

InChI |

InChI=1S/C8H8FN/c1-3-7-4-5-10-8(9)6(7)2/h3-5H,1H2,2H3 |

InChI Key |

KRFAHWQQWBSUCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1F)C=C |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of 2 Fluoro 3 Methyl 4 Vinylpyridine and Its Precursors/analogs

Mechanistic Studies of Fluorination Reactions

The introduction of a fluorine atom onto a pyridine (B92270) ring is a key step in the synthesis of 2-fluoro-3-methyl-4-vinylpyridine. The position-selective fluorination of pyridine derivatives often presents a synthetic challenge.

Umpolung Morita-Baylis-Hillman-Type Mechanisms in Fluoroenone Synthesis

While not directly involved in the fluorination of the pyridine ring of the title compound, the synthesis of 2-fluoroenones via an umpolung Morita-Baylis-Hillman (MBH) reaction provides valuable insight into alternative fluorination strategies. organic-chemistry.orgnih.govariel.ac.ilacs.orgnih.gov This reaction represents a formal enone-α-H to F substitution, proceeding in a single step from enones. organic-chemistry.orgnih.govariel.ac.il

The proposed mechanism involves the generation of an iodine(III)-enolonium species, which acts as an electrophilic equivalent of a classical enolate. nih.gov This "umpolung" or reversal of polarity allows for the nucleophilic attack of a fluoride (B91410) source, such as an HF-pyridine complex, at the α-position of the enone. organic-chemistry.orgnih.gov This method has been successfully applied to a wide range of aromatic and alkenyl enones, affording 2-fluoroenones in good yields. organic-chemistry.orgnih.govariel.ac.il

The reaction is typically carried out at room temperature using reagents like 2-iodosyl-1,3-dimethylbenzene and an HF-pyridine complex. organic-chemistry.org It has been shown to be compatible with various substituents, including both electron-donating and electron-withdrawing groups on the enone. nih.gov This novel approach simplifies the synthesis of 2-fluoroenones, which are important building blocks for fluorinated pharmaceuticals. organic-chemistry.orgnih.gov

Reaction Pathways of the Vinyl Moiety

The vinyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for further molecular diversification.

Electrophilic Additions and Cycloadditions

The vinyl group is susceptible to electrophilic addition reactions. Protic acids and halogens can add across the double bond, following Markovnikov's rule where the electrophile adds to the less substituted carbon.

Cycloaddition reactions are another important class of reactions for the vinyl group. For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) can be utilized to construct new ring systems. A copper-catalyzed annulation-aromatization of benzyl (B1604629) trifluoromethyl ketimines with 3-acryloyloxazolidin-2-ones has been developed for the synthesis of 3-fluoropyridines. nih.gov This process involves a [4+2] cycloaddition between an in situ generated diene and the dienophile. nih.gov While this specific example leads to a different pyridine derivative, it illustrates the potential of cycloaddition reactions involving vinyl-substituted heterocycles.

Furthermore, [3+2] cycloaddition reactions of cycloimmonium ylides with various dipolarophiles are a well-established method for the synthesis of fused heterocyclic systems. nih.gov These reactions can be highly regio- and stereoselective. nih.gov

Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)

The vinyl group can be oxidatively cleaved to yield aldehydes or carboxylic acids. Common methods for this transformation include ozonolysis followed by a reductive or oxidative workup, or treatment with other oxidizing agents like potassium permanganate (B83412) or osmium tetroxide/sodium periodate. The specific product obtained depends on the reaction conditions and the workup procedure. For example, oxidation of a related compound, 2-fluoro-4-methylpyridine, can lead to the formation of 2-fluoro-4-pyridinecarboxylic acid. sigmaaldrich.com

Reduction Reactions

The vinyl group can be readily reduced to an ethyl group. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and efficient method for this transformation. Other reducing agents like diimide (N₂H₂) can also be employed for the selective reduction of the double bond without affecting the aromatic pyridine ring.

Catalytic Alkylation and Reductive Coupling (e.g., Ru-catalyzed β-selective pathways)

The vinyl group of vinylpyridines serves as a versatile handle for carbon-carbon bond formation. While Michael-type additions are common, reductive couplings with electrophiles have been less explored due to challenges like catalyst poisoning by the basic nitrogen and competitive reduction of the alkene. rsc.org However, significant progress has been made, particularly in achieving regioselective functionalization at the β-position of the vinyl group.

A noteworthy development is the ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes and ketones. rsc.orgnih.gov This method employs a deoxygenative coupling strategy mediated by hydrazine (B178648) (N₂H₄). rsc.orgnih.gov The reaction avoids the need for pre-activation of the vinylpyridine with a Brønsted or Lewis acid. rsc.org It demonstrates broad applicability, proving effective for a range of 2- and 4-vinylpyridines, and even for the less reactive 3-vinyl and sterically hindered internal vinylpyridines. rsc.orgnih.gov

The proposed mechanism involves the in situ generation of a catalytically active ruthenium species. nih.gov An aldehyde or ketone first reacts with hydrazine to form a hydrazone. This hydrazone and the vinylpyridine then coordinate to the ruthenium center, forming a chair-like transition state that facilitates an intramolecular rearrangement to create a new C-C bond. nih.gov Subsequent decomposition of the resulting six-membered ring intermediate, via nitrogen gas extrusion and protodemetalation, releases the β-alkylated pyridine product. nih.gov

| Catalyst System | Reactants | Selectivity | Key Features |

| [Ru(p-cymene)Cl₂]₂ / dmpe | Vinylpyridines + Aldehydes/Ketones | β-selective | N₂H₄ mediated deoxygenative coupling; wide substrate scope including 2-, 3-, and 4-vinylpyridines. rsc.orgrsc.orgnih.gov |

| [Rh(cod)₂]BARF / (2-Fur)₃P | 2-Vinylpyridines + N-arylsulfonyl imines | Branched (α-position) | Reductive C-C coupling under hydrogenation conditions; provides branched products of imine addition. nih.gov |

| Copper-hydride | Vinylpyridines + Ketones | α-selective | Generates an α-organocopper species, leading to α-selective C-C coupling. rsc.orgnih.gov |

Role of Lewis Acid and Photoredox Catalysis in Vinylpyridine Transformations

Synergistic catalysis, combining Lewis acids and photoredox systems, has emerged as a powerful strategy for vinylpyridine transformations. rsc.orgnih.gov This dual catalytic approach enables β-selective reductive couplings of vinylpyridines with aldehydes, a transformation that is otherwise challenging. acs.org

Lewis Acid Catalysis: A Lewis acid coordinates to the nitrogen atom of the pyridine ring. youtube.comyoutube.com This coordination enhances the electrophilicity of the vinyl group by increasing the electron-withdrawing nature of the pyridine ring, making the β-carbon more susceptible to nucleophilic attack. youtube.comthieme-connect.com This activation is crucial for initiating the coupling process. Chiral Brønsted acids have also been used to activate the reaction partners and induce enantioselectivity through hydrogen bonding interactions. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis utilizes a photocatalyst, often a ruthenium or iridium complex or an organic dye, which becomes a potent oxidant or reductant upon photoexcitation. usp.brprinceton.edu In the context of vinylpyridine coupling, the excited photocatalyst can engage in a single-electron transfer (SET) process. acs.orgusp.br For instance, it can reduce an aldehyde to a nucleophilic ketyl radical. This radical can then add to the Lewis acid-activated vinylpyridine at the β-position. nih.gov The resulting radical intermediate is subsequently reduced and protonated to yield the final product, completing the catalytic cycle. acs.org This cooperative approach has successfully provided access to valuable chiral γ-secondary/tertiary hydroxyl- and amino-substituted pyridines with high yields and enantioselectivities. acs.org

Intramolecular Conjugate Additions

The electron-withdrawing nature of the pyridine ring polarizes the attached vinyl group, rendering the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles. thieme-connect.com This reactivity can be harnessed in an intramolecular fashion to construct cyclic and polycyclic systems.

In this process, a molecule containing both a vinylpyridine moiety and a suitably positioned internal nucleophile can undergo cyclization. The nucleophile attacks the β-carbon of the vinyl group, leading to the formation of a new ring. The resulting negative charge at the α-carbon is stabilized by the adjacent pyridine ring before being quenched by an electrophile (typically a proton). thieme-connect.com This strategy has been effectively employed in the synthesis of complex natural products. For example, a key step in a synthetic route to Cinchona alkaloids, such as quinine, involved an intramolecular conjugate addition of a piperidine (B6355638) nitrogen nucleophile to a vinylquinoline system to construct the core quinuclidine (B89598) structure. thieme-connect.com This highlights the power of intramolecular conjugate additions for rapidly building molecular complexity.

Reactivity in Pauson-Khand Reactions

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.gov The reaction is typically mediated by a metal carbonyl complex, most commonly dicobalt octacarbonyl. libretexts.org

Given that this compound contains an alkene functional group, it is a potential substrate for the Pauson-Khand reaction. The reaction mechanism is generally understood to begin with the formation of a stable hexacarbonyl dicobalt-alkyne complex. wikipedia.orglibretexts.org Subsequent dissociation of a CO ligand allows for the coordination of the alkene (the vinylpyridine). youtube.com This is followed by migratory insertion steps, first of the alkene and then of another CO molecule, into the cobalt-carbon bonds. The final step is a reductive elimination that releases the cyclopentenone product and regenerates a cobalt species. wikipedia.org

The intramolecular version of the Pauson-Khand reaction is particularly useful in synthesis as it often proceeds with high regio- and stereoselectivity, allowing for the efficient construction of fused bicyclic systems. wikipedia.orglibretexts.org

Reaction Pathways of the Fluoro- and Methyl Substituents

Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines

The fluorine atom at the C2 position of the pyridine ring is a key site for functionalization via nucleophilic aromatic substitution (SNAr). nih.govacs.org The SNAr reaction on 2- or 4-halopyridines is a site-specific method for synthesizing substituted pyridines. nih.govacs.org Fluoropyridines are particularly reactive substrates for this transformation, often undergoing substitution under milder conditions than their chloro- or bromo-analogues. acs.orgacs.org

This enhanced reactivity allows for the use of a diverse array of nucleophiles to displace the fluoride. acs.org Functional groups attached via nitrogen, oxygen, sulfur, or carbon can be installed by reacting the 2-fluoropyridine (B1216828) with corresponding nucleophiles derived from amines, alcohols, phenols, thiols, amides, and N-heterocycles. acs.orgacs.org The development of mild reaction conditions has made this a valuable strategy for the late-stage functionalization of complex molecules containing the pyridine scaffold. nih.gov

| Substrate | Nucleophile | Conditions | Product Type |

| 2-Fluoropyridine | KCN | DMSO, 80 °C | 2-Cyanopyridine |

| 2-Fluoropyridine | NaOEt | EtOH | 2-Ethoxypyridine |

| 2-Fluoropyridine | Benzylamine | K₂CO₃, DMF, 100 °C | N-Benzylpyridin-2-amine |

| 5-Cyano-2-fluoropyridine | 4-Bromo-1,2,3,6-tetrahydropyridine | K₂CO₃, H₂O/HPMC, rt | Substituted 2-aminopyridine |

| 2-Fluoronitrobenzene | Cyclopropanol | Cs₂CO₃, DMF, 75 °C | Aryl cyclopropyl (B3062369) ether |

This table presents representative SNAr reactions on fluorinated aromatic rings, illustrating the variety of applicable nucleophiles and conditions. acs.orgacs.orgrsc.orgsci-hub.se

Influence of Fluorine Electronegativity on SNAr Rates

The rate of an SNAr reaction is determined by the stability of the intermediate formed during the reaction. The mechanism involves a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com In the second, faster step, the leaving group is eliminated, and aromaticity is restored. stackexchange.com

This effect is so pronounced that 2-fluoropyridine reacts significantly faster than other 2-halopyridines. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. nih.govacs.org This is contrary to what is observed in SN2 reactions, where fluoride is a poor leaving group. In SNAr, the bond-breaking step is not rate-limiting, so the leaving group ability of the halide is less important than its ability to stabilize the intermediate through its electronic effect. stackexchange.comnih.gov

Carbon-Fluorine Bond Activation Mechanisms

The activation of carbon-fluorine (C-F) bonds, known for their strength, is a significant area of research in organic chemistry. eurekalert.orgnih.gov The functionalization of C-F bonds offers an alternative pathway for synthesizing fluorinated compounds. baranlab.org Various mechanisms have been proposed, often involving metal complexes or photochemistry. eurekalert.orgacs.org

Transition metal complexes, featuring metals like rhodium, zirconium, palladium, and platinum, are often employed to activate C-F bonds. baranlab.orgacs.orgacs.org The mechanism can vary depending on the metal, its ligands, and the substrate. baranlab.org For instance, the complex Cp*Rh(PMe3)H2 reacts with fluoroaromatics in the presence of pyridine to yield C-F cleavage products. This reaction is autocatalytic, with fluoride ions playing a crucial role. The proposed mechanism involves the deprotonation of the rhodium complex, followed by nucleophilic attack on the fluoroaromatic compound. acs.org

In another example, dicyclopropylzirconocene can selectively cleave the 2-C–F bond of fluoropyridines. This process involves the formation of a five-membered azazirconacycle intermediate, which exhibits an elongated and preactivated C–F bond that subsequently cleaves. acs.org The regioselectivity of C-F bond activation in fluoroarenes is influenced by a thermodynamic ortho-fluorine effect, where C-F bonds flanked by ortho-fluorine atoms are weaker. thieme-connect.com

Recent studies have also explored transition-metal-free methods for C-F bond activation under mild conditions. springernature.com One such method involves the cooperation of a photocatalyst and an organotin compound under visible light irradiation to achieve site-selective C-F bond transformation. eurekalert.org The organotin compound in this system serves a dual purpose: capturing unstable radical intermediates and scavenging fluorine as a Lewis acid. eurekalert.org Another approach utilizes a combination of Et3SiBpin and KOtBu to enable the cross-coupling of C–F and N–H bonds under mild conditions, avoiding the high energy barriers of traditional thermal methods. springernature.com This method has shown remarkable tolerance for other potentially cleavable bonds. springernature.com

The table below summarizes different approaches to C-F bond activation.

| Method | Reagents/Catalysts | Key Mechanistic Feature | Reference |

| Metal-Catalyzed | Cp*Rh(PMe3)H2, Pyridine | Autocatalysis by fluoride ion | acs.org |

| Metal-Catalyzed | Dicyclopropylzirconocene | Formation of an azazirconacycle intermediate | acs.org |

| Photocatalytic | Photocatalyst, Organotin compound | Cooperative action for site-selective transformation | eurekalert.org |

| Transition-Metal-Free | Et3SiBpin, KOtBu | Cross-coupling of C-F and N-H bonds | springernature.com |

Chlorination Mechanisms of Methyl-Substituted Pyridines

The chlorination of methyl-substituted pyridines, such as picolines, can proceed through different mechanisms, yielding a variety of products. The reaction conditions, including temperature and the presence of initiators, play a crucial role in determining the outcome.

Side-chain chlorination is often achieved through a free-radical mechanism. google.com This process is typically carried out in the presence of a radical initiator, such as UV light, and in an inert solvent. google.com The reaction is more likely to occur on the methyl group than on the pyridine ring itself. google.com The chlorination of 2-methylpyridine (B31789) with gaseous chlorine in an inert solvent at 40-80°C results in side-chain chlorination. google.com However, the process is not always straightforward. For example, when 2-methylpyridine is reacted with varying proportions of chlorine, the product distribution of mono-, di-, and trichloromethyl pyridines changes significantly. google.com The temperature also has a considerable impact on the product ratios. google.com

Vapor-phase chlorination at high temperatures often leads to substitution on the pyridine ring. google.comyoutube.com For instance, the chlorination of 3-methylpyridine (B133936) in the vapor phase at 250°C to 400°C can produce partially chlorinated derivatives with a chlorine atom on the pyridine ring and two or three chlorine atoms on the methyl group. google.com In some cases, high-temperature chlorination can even lead to the elimination of the alkyl substituent. google.com The use of a catalyst, such as a dealuminated Mordenite zeolite or a supported palladium catalyst, can influence the tetrachlorination of β-picoline in the vapor phase. google.com

The presence of an acid-binding agent is often necessary in liquid-phase chlorination to neutralize the hydrogen chloride produced, which can otherwise form insoluble hydrochlorides with the basic picoline, hindering the reaction. google.com

The table below outlines the conditions and products of different chlorination methods for methyl-pyridines.

| Substrate | Chlorinating Agent | Conditions | Major Product(s) | Reference |

| 2-Methylpyridine | Gaseous Chlorine | 40-80°C, inert solvent | Side-chain chlorinated pyridines | google.com |

| 3-Methylpyridine | Chlorine | 250-400°C, vapor phase | Ring and side-chain chlorinated pyridines | google.com |

| 3-Picoline | Chlorine | 390°C, gas phase | Ring chlorinated para to the methyl group | youtube.com |

| β-Picoline | Chlorine | 175-400°C, vapor phase, catalyst | Tetrachloro-β-picolines | google.com |

Pyridine Ring Activation and Transformations

Radical Addition Reactions to Azaarenes

Radical addition reactions provide a powerful tool for the functionalization of azaarenes like pyridine. wikipedia.org These reactions involve the addition of a radical species to the unsaturated pyridine ring. wikipedia.org The unpaired electron of the radical makes it highly reactive towards the electron-deficient azaarene. wikipedia.org

The general mechanism of a free-radical addition involves three main stages: initiation, propagation, and termination. wikipedia.org In the context of azaarenes, the propagation steps involve the attack of the radical on the ring, followed by a reaction that regenerates the radical species. wikipedia.org The regiochemistry of the addition is often governed by the stability of the resulting radical intermediate. libretexts.orglibretexts.org

A notable example is the photochemical synthesis of α-substituted vinylazaarenes. acs.org This method utilizes a thia-Paternò–Büchi reaction, which is a photoinduced [2+2] cycloaddition between a thioketone and an olefin. acs.org When 2-azaarenethiones are used, the initial cycloadduct undergoes an aromatization-driven ring-opening to form β-azaarene thiols, which can then eliminate to form the vinylazaarene product. acs.org

The rate of radical addition can be significantly influenced by substituents on the azaarene ring. Electron-withdrawing groups can increase the rate of addition. youtube.com

Activation-Modification-Deactivation Sequences in Pyridine Synthesis

The synthesis and functionalization of pyridines often rely on strategies that involve the temporary activation of the pyridine ring. This "activation-modification-deactivation" sequence allows for reactions that would otherwise be difficult to achieve on the relatively unreactive pyridine nucleus.

One of the most common activation methods is the formation of N-acylpyridinium salts by reacting the pyridine nitrogen with an electrophile like a chloroformate. mdpi.com These activated species are highly susceptible to nucleophilic attack, leading to the formation of dihydropyridine (B1217469) derivatives. nih.gov The dearomatized products can then be further modified. For instance, they can be reduced to form spiropiperidine derivatives or undergo cycloisomerization reactions. mdpi.com

Another activation strategy involves the coordination of the pyridine nitrogen to a metal center. For example, a palladium-catalyzed silylboration of pyridines proceeds through the coordination of the nitrogen to a palladium species, which activates the ring towards the desired transformation. mdpi.com Similarly, organocalcium reagents can coordinate to pyridine, leading to an activated species that can undergo insertion and rearrangement reactions. mdpi.com

These activation strategies are crucial for the regio- and stereoselective synthesis of a wide range of substituted pyridine and dihydropyridine derivatives. nih.gov

Hydrogen Bonding Effects on Vinyl Pyridine Polymerization

Hydrogen bonding can have a significant impact on the polymerization of vinyl pyridines. The presence of a hydrogen bond donor can influence the reactivity of the monomer and the control over the polymerization process. rsc.org

In the case of 2-vinyl pyridine (2VP), the use of a strong hydrogen bond donor like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to promote a well-controlled radical polymerization. rsc.org Spectroscopic analysis and computer simulations have confirmed the formation of a strong hydrogen bond between HFIP and 2VP. rsc.org This interaction leads to a redistribution of electron density in the vinyl double bond of the monomer, effectively activating it for polymerization. rsc.org

The improved control over molecular weight is attributed to this monomer-activating effect. rsc.org Additionally, hydrogen bonding interactions between the solvent and the growing radical chains or the dormant polymeric species may also contribute to the enhanced control. rsc.org This concept of using hydrogen bonding to activate monomers has been explored for other systems as well. rsc.org

The study of hydrogen bonding in polymer blends containing poly(4-vinylpyridine) further highlights the importance of these interactions in determining the properties and phase behavior of the resulting materials. acs.orgacs.org

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Fluoro 3 Methyl 4 Vinylpyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of 2-Fluoro-3-methyl-4-vinylpyridine derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N NMR) for Comprehensive Structural Analysis

A multi-nuclear NMR approach is essential for a complete structural assignment of this compound. Each nucleus provides a unique perspective on the molecular architecture.

¹H NMR: Proton NMR is fundamental for identifying the number and type of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the vinyl protons, the aromatic protons on the pyridine (B92270) ring, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electronic effects of the vinyl and methyl groups.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. chemicalbook.com The spectrum of this compound would show distinct signals for each carbon atom, with the carbon attached to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). The chemical shifts of the pyridine ring carbons are particularly sensitive to the substitution pattern. sigmaaldrich.com

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atom. wikipedia.org The chemical shift of the fluorine nucleus in 2-fluoro-3-methylpyridine (B30981) derivatives provides valuable information about its electronic environment. wikipedia.orghuji.ac.il The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it a powerful tool for identifying different fluorinated species in a mixture. nih.gov Coupling between the fluorine nucleus and adjacent protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF) provides crucial connectivity information. wikipedia.org

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, can offer insights into the electronic structure of the pyridine ring. The chemical shift of the nitrogen atom is influenced by the substituents on the ring and can be used to study interactions such as hydrogen bonding or coordination to metal centers.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound (Predicted values based on analogous compounds)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-5 | 7.9 - 8.1 | d | ³JHH ≈ 5.0 |

| H-6 | 6.9 - 7.1 | d | ³JHH ≈ 5.0 |

| Vinyl-Hα | 6.6 - 6.8 | dd | ³JHH(trans) ≈ 17.6, ³JHH(cis) ≈ 10.9 |

| Vinyl-Hβ (trans) | 5.9 - 6.1 | d | ³JHH(trans) ≈ 17.6 |

| Vinyl-Hβ (cis) | 5.4 - 5.6 | d | ³JHH(cis) ≈ 10.9 |

| Methyl-H | 2.2 - 2.4 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Predicted values based on analogous compounds)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 160 - 165 (d, ¹JCF ≈ 240 Hz) |

| C-3 | 120 - 125 (d, ²JCF ≈ 20 Hz) |

| C-4 | 145 - 150 |

| C-5 | 120 - 125 |

| C-6 | 148 - 152 |

| Vinyl-Cα | 135 - 140 |

| Vinyl-Cβ | 115 - 120 |

| Methyl-C | 15 - 20 |

Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Conformational Studies

Two-dimensional NMR techniques are indispensable for establishing connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals scalar coupling between protons, typically over two to three bonds. For this compound, COSY would show correlations between the vinyl protons (Hα, Hβ-cis, Hβ-trans) and between the aromatic protons on the pyridine ring (H-5 and H-6), confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, irrespective of their bonding. This is crucial for determining the conformation and stereochemistry. In the case of this compound, NOESY could reveal spatial proximity between the methyl protons and the vinyl group or adjacent ring protons, providing insights into the preferred orientation of the substituents.

Application of Chemical Shifts and Coupling Constants for Regiochemistry and Isomer Differentiation

The precise values of chemical shifts and coupling constants are diagnostic for confirming the regiochemistry of substitution on the pyridine ring. For instance, the position of the fluorine and methyl groups significantly influences the chemical shifts of the remaining ring protons and carbons. The magnitude of the H-F and C-F coupling constants can also be used to distinguish between different isomers. For example, the ¹JCF coupling constant is typically very large for a fluorine atom directly attached to a carbon, providing unambiguous evidence for the C-F bond.

In-situ NMR for Monitoring Reaction Progress and Intermediates

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. This is particularly valuable for studying the synthesis of this compound derivatives or their subsequent polymerization. By acquiring NMR spectra at regular intervals, it is possible to identify and quantify reactants, intermediates, and products, thereby elucidating the reaction mechanism and kinetics.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a molecular fingerprint.

Analysis of Fundamental Vibrations and Functional Group Assignments

The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the fundamental vibrational modes of the molecule.

Pyridine Ring Vibrations: The characteristic ring stretching and bending vibrations of the pyridine moiety appear in the fingerprint region of the spectra (typically 1600-1400 cm⁻¹). The positions of these bands are sensitive to the substitution pattern. For instance, the C=N stretching vibration is a prominent feature. mdpi.com

Vinyl Group Vibrations: The vinyl group gives rise to several characteristic bands, including the C=C stretching vibration (around 1630 cm⁻¹), the =C-H stretching vibrations (above 3000 cm⁻¹), and the out-of-plane =C-H bending vibrations (wagging) which are often strong in the IR spectrum (around 900-1000 cm⁻¹).

C-F and C-H Vibrations: The C-F stretching vibration typically appears as a strong band in the IR spectrum in the region of 1200-1000 cm⁻¹. The C-H stretching vibrations of the methyl group are observed around 2900-3000 cm⁻¹.

Table 3: Predicted IR and Raman Active Vibrational Frequencies (cm⁻¹) for this compound (Predicted values based on analogous compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| =C-H Stretch (vinyl) | 3080 - 3010 | Medium | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium | Strong |

| C-H Stretch (methyl) | 2980 - 2850 | Medium | Medium |

| C=C Stretch (vinyl) | 1640 - 1620 | Medium | Strong |

| C=N, C=C Stretch (ring) | 1610 - 1450 | Strong | Strong |

| C-F Stretch | 1250 - 1150 | Strong | Weak |

| =C-H Bend (out-of-plane) | 1000 - 900 | Strong | Weak |

The combination of these advanced spectroscopic techniques provides a powerful arsenal (B13267) for the unambiguous structural characterization of this compound and its derivatives, which is crucial for understanding their chemical properties and potential applications.

Characterization of Pyridine Ring and Vinyl Group Vibrations

The vibrational characteristics of this compound are determined by the complex interplay of its constituent functional groups: the substituted pyridine ring and the vinyl side chain. Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the specific vibrational modes associated with these structural features. The analysis relies on comparing the observed spectra with those of related compounds, such as fluoropyridines, methylpyridines (picolines), and vinylpyridines. nih.gov

The pyridine ring itself has a set of characteristic vibrational modes. The presence of substituents—fluorine, a methyl group, and a vinyl group—perturbs these vibrations, causing shifts in their frequencies and changes in their intensities. The C-F bond stretching frequency in fluoropyridines is typically observed in a region similar to that in fluorobenzene. nih.gov For 2-fluoropyridine (B1216828), ab initio and DFT calculations, which show excellent agreement with experimental IR and Raman spectra, have been used to assign the vibrational modes. nih.gov The ring bond distances in fluoropyridines are generally similar to those in pyridine, with the exception of a noticeable shortening of the C-N bond adjacent to the fluorine atom in 2-fluoropyridine. nih.gov

The vibrations of the vinyl group (C=C-H) are also distinctly observable. The C=C stretching vibration typically appears as a sharp band in the Raman spectrum. In poly(4-vinylpyridine), the C=N and C=C stretching vibrations of the pyridine ring are identifiable, providing a reference for the monomeric unit. nih.gov For instance, in poly(4-vinylpyridine), absorption bands due to the stretching vibration of the pyridine ring have been assigned at approximately 1598 cm⁻¹ and 1557 cm⁻¹. nih.gov The C-H stretching vibrations for the polymer are found in the 2850–2952 cm⁻¹ region. nih.gov

A comprehensive vibrational assignment for this compound can be compiled by referencing data from its structural analogues. The following table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Pyridine Ring | Ring Stretching (C=C, C=N) | 1550 - 1610 | IR, Raman |

| Pyridine Ring | Ring Breathing | 990 - 1050 | Raman |

| Pyridine Ring | C-H in-plane bending | 1000 - 1300 | IR |

| Pyridine Ring | C-H out-of-plane bending | 700 - 900 | IR |

| C-F | Stretching | 1200 - 1300 | IR |

| C-CH₃ | Stretching | 2850 - 2980 | IR, Raman |

| Vinyl Group | C=C Stretching | 1630 - 1650 | Raman, IR (weak) |

| Vinyl Group | =C-H Stretching | 3010 - 3095 | IR, Raman |

| Vinyl Group | =C-H out-of-plane bending (wag) | 910 - 990 | IR |

Other Advanced Spectroscopic Modalities

UV-Vis spectroscopy provides valuable insights into the electronic structure of this compound by probing the transitions of electrons from lower to higher energy molecular orbitals. wikipedia.org The spectrum is dominated by transitions involving the π-electrons of the pyridine ring and the vinyl group, as well as the non-bonding (n) electrons on the nitrogen atom. The primary electronic transitions observed in such aromatic and unsaturated systems are π→π* and n→π* transitions. wikipedia.org

The π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense (high molar absorptivity) and occur at shorter wavelengths. libretexts.org For benzene, three aromatic π→π* transitions are observed at 180, 200, and 255 nm. wikipedia.org The conjugation of the vinyl group with the pyridine ring in this compound is expected to result in a bathochromic (red) shift of these transitions to longer wavelengths compared to pyridine itself.

The n→π* transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital of the ring. libretexts.org These transitions are characteristically of much lower intensity than π→π* transitions and are sensitive to the solvent environment. wikipedia.orglibretexts.org In polar, hydrogen-bonding solvents, n→π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths due to the stabilization of the ground state non-bonding orbital. libretexts.org

| Transition Type | Description | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Excitation from π bonding to π antibonding orbital (Pyridine ring and vinyl group) | 200 - 280 | High (ε > 5,000) |

| n → π | Excitation from nitrogen lone pair to π antibonding orbital | 270 - 300 | Low (ε < 2,000) |

UV-Vis spectroscopy is also a highly effective tool for real-time reaction monitoring. Any chemical transformation that alters the chromophore—the part of the molecule responsible for light absorption—will lead to a change in the UV-Vis spectrum. For derivatives of this compound, this is particularly useful for monitoring polymerization reactions involving the vinyl group. As the C=C double bond of the vinyl group is consumed during polymerization, its contribution to the conjugated π-system is eliminated. This leads to a significant change in the electronic transitions, typically a decrease in the absorbance intensity at the wavelength corresponding to the π→π* transition of the conjugated system. By tracking this change over time, the rate and extent of the polymerization can be accurately determined.

Computational and Theoretical Investigations of 2 Fluoro 3 Methyl 4 Vinylpyridine and Its Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in understanding the geometry, electronic structure, and reactivity of molecules like 2-Fluoro-3-methyl-4-vinylpyridine.

Geometry Optimization and Electronic Structure Calculations

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound and its analogs, DFT methods are employed to find the minimum energy structure. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The electronic structure of these molecules, which dictates their chemical behavior, is also elucidated through DFT. These calculations map the distribution of electrons within the molecule, providing insights into its polarity and reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For analogs of this compound, FMO analysis provides valuable insights. For example, a study on 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level of theory, showed a HOMO-LUMO gap of 4.0106 eV. malayajournal.org The HOMO was found to be localized over the imidazole (B134444) and phenyl rings, indicating these as potential sites for electrophilic attack, while the LUMO was distributed over the imidazole and chloro-substituted phenyl ring. malayajournal.org

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for an Analogous Heterocyclic Compound

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |

Data obtained from a study on a related imidazole derivative. malayajournal.org

This type of analysis for this compound would be crucial in predicting its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

In a study of an imidazole derivative, the MEP surface revealed that the regions around the oxygen atoms were the most electronegative (red), indicating them as likely sites for electrophilic interaction. malayajournal.org Conversely, more positive regions (blue) were identified, signifying potential sites for nucleophilic attack. malayajournal.org For this compound, the nitrogen atom of the pyridine (B92270) ring and the fluorine atom would be expected to be regions of high electron density, making them susceptible to electrophilic attack. The vinyl group, depending on its electronic environment, could also present reactive sites.

Calculation of Global Reactivity Descriptors: Ionization Potential, Electron Affinity, Chemical Potential, Hardness, and Softness

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I+A)/2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I-A)/2).

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

These descriptors are crucial for understanding the stability and reactivity of compounds. While specific values for this compound are not available, DFT calculations on analogous systems provide a framework for their interpretation.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity.

Computational studies on various organic molecules have shown that the presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance NLO properties. In this compound, the pyridine ring acts as an electron-withdrawing group, while the vinyl and methyl groups can influence the electronic properties. Theoretical calculations of its hyperpolarizability would be necessary to fully assess its potential as an NLO material.

Theoretical Simulation of NMR and IR Spectra for Comparison with Experimental Data

DFT calculations can also be used to simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

The theoretical IR spectrum is obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. For example, experimental IR spectra of poly(4-vinylpyridine) show characteristic C=C stretching signals at 1597 and 1557 cm-1. researchgate.net

Theoretical 1H and 13C NMR chemical shifts can also be calculated. These calculations provide valuable information about the electronic environment of each nucleus in the molecule. For instance, the 13C NMR spectrum of 2-Fluoro-3-methylpyridine (B30981) has been reported, providing a basis for comparison with theoretical predictions. chemicalbook.com

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations offer profound insights into the behavior of molecules at the electronic level. For this compound and its analogs, these computational techniques are invaluable for elucidating reaction mechanisms, predicting spectroscopic properties, and understanding their fundamental physicochemical nature. By leveraging sophisticated theoretical models, researchers can simulate molecular behavior with high accuracy, guiding experimental work and accelerating the discovery of new applications.

Electronic Structure Calculations for Activation Energies and Reaction Barriers

Electronic structure calculations are a cornerstone of modern computational chemistry, providing a means to map out the potential energy surface of a chemical reaction. These calculations are crucial for determining the activation energies and identifying the transition states that govern reaction rates and pathways. Computational methods like Density Functional Theory (DFT) are frequently employed to understand the mechanisms of reactions involving vinylpyridines and their derivatives. nih.govrsc.org

For instance, in reactions involving the vinyl group, such as polymerization or addition reactions, DFT calculations can model the step-by-step process of bond formation and cleavage. The activation energy (Ea) for these processes can be precisely calculated, offering a quantitative measure of the kinetic feasibility of a reaction. The reaction force analysis, a technique that partitions the reaction energy, can further dissect the reaction into distinct phases: reactant preparation, transition state transit, and product formation, revealing the electronic and structural changes that occur at each stage. nih.govnih.gov

While specific studies on the activation barriers of this compound are not prevalent in the literature, research on related vinyl-substituted heterocyclic compounds demonstrates the power of these methods. For example, computational studies on the polymerization of vinyl chloride have detailed the activation energies for various side reactions, providing a framework for how such calculations would be applied to the polymerization of a substituted vinylpyridine. nih.gov The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring of this compound would be expected to significantly influence the electronic environment of the vinyl group, thereby altering the activation barriers for its reactions compared to unsubstituted vinylpyridines.

Thermal Vibrational Correlation Function (TVCF) for Spectroscopic Predictions

The Thermal Vibrational Correlation Function (TVCF) formalism is a powerful time-dependent quantum mechanical method used for the accurate prediction of vibrationally-resolved electronic spectra, such as absorption and fluorescence. This approach goes beyond simpler models by incorporating the effects of temperature, vibrational mode mixing (Duschinsky rotation), and non-adiabatic couplings, which are particularly important for large and flexible organic molecules. acs.orgnih.gov

The TVCF method transforms the standard Fermi-Golden Rule into a time-dependent framework, allowing for the efficient calculation of radiative and non-radiative decay rates. acs.orgnih.gov This is particularly useful for predicting the quantum efficiency of light-emitting materials. The methodology has been successfully applied to a wide range of organic molecules to simulate their vibronic spectra with high fidelity. mdpi.comnih.gov

For a molecule like this compound, the TVCF approach could be used to predict its UV-Vis absorption and fluorescence spectra with high accuracy. The calculation would involve first optimizing the ground and excited state geometries and then computing the vibrational frequencies and normal modes for both states. The TVCF would then be constructed and Fourier transformed to yield the spectrum. This predictive capability is invaluable for the design of new materials with specific optical properties, such as dyes for solar cells or fluorescent probes. While direct TVCF studies on this specific molecule are not available, the methodology is well-established and could be readily applied.

Evaluation of Physicochemical and Spectral Properties

Computational methods are routinely used to predict a wide range of physicochemical and spectral properties of molecules. For this compound, properties such as molecular weight, density, refractive index, and boiling point can be estimated. More advanced calculations can predict spectral data, including NMR chemical shifts, and UV-Vis absorption maxima.

DFT and time-dependent DFT (TD-DFT) are the methods of choice for predicting electronic absorption spectra. These calculations can provide the energies of electronic transitions and their corresponding oscillator strengths, which correlate with the position and intensity of absorption bands. For example, studies on polypyridyl ligands have shown that the position of the main absorption peak can be modulated by the extent of the aromatic system and the nitrogen content, a principle that applies to substituted vinylpyridines as well.

The table below presents a comparison of some physicochemical properties of the related analogs, 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), which provide a baseline for estimating the properties of this compound. The introduction of a fluorine atom and a methyl group would be expected to increase the molecular weight and likely alter the boiling point and density.

| Property | 2-Vinylpyridine | 4-Vinylpyridine | Predicted Effect for this compound |

|---|---|---|---|

| Molecular Formula | C₇H₇N | C₇H₇N | C₈H₈FN |

| Molecular Weight (g/mol) | 105.14 | 105.14 | Increased |

| Boiling Point (°C) | 158 | 65 (at 15 mmHg) | Increased due to higher mass and polarity |

| Density (g/mL at 25°C) | 0.975 | 0.977 | Increased |

| Refractive Index (n20/D) | 1.549 | 1.551 | Altered |

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and how this structure influences their reactivity and interactions with other molecules. For flexible molecules like this compound, which has a rotatable vinyl group, these analyses are particularly insightful.

Conformational Profiling and Electronic Property Analysis to Inform Structure-Reactivity Relationships

Conformational profiling involves identifying the stable conformations (energy minima) of a molecule and the energy barriers to rotation between them. This is often achieved by scanning the potential energy surface along the rotatable bonds, such as the bond connecting the vinyl group to the pyridine ring. The relative energies of different conformers can determine which shapes are most populated at a given temperature and thus most likely to be involved in a reaction.

For this compound, a key conformational feature is the torsion angle of the vinyl group relative to the pyridine ring. The planarity or non-planarity of the molecule can significantly affect the conjugation between the vinyl double bond and the aromatic ring, which in turn influences its electronic properties and reactivity. DFT calculations can be used to compute the rotational barrier of the vinyl group. A higher barrier would suggest a more rigid structure, while a lower barrier indicates greater flexibility.

Electronic property analysis, such as the calculation of molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO), complements conformational analysis. The MEP map reveals the regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to electrophilic or nucleophilic attack. The energies and distributions of the HOMO and LUMO are critical for understanding electronic transitions and reactivity in chemical reactions. The fluorine and methyl substituents on the pyridine ring will have a pronounced effect on these electronic properties, thereby tuning the molecule's structure-reactivity relationship.

Computational Studies in Molecular Imprinting with Vinylpyridines

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. Vinylpyridines, particularly 4-vinylpyridine, are commonly used as functional monomers in the creation of molecularly imprinted polymers (MIPs) due to the ability of the pyridine nitrogen to form hydrogen bonds or other non-covalent interactions with a template molecule.

Computational studies play a crucial role in the rational design of MIPs. By using methods like DFT, researchers can model the pre-polymerization complex between the template molecule and the functional monomer (e.g., this compound). These calculations help in:

Monomer Selection: Screening different functional monomers to find the one that interacts most strongly with the template.

Stoichiometry Optimization: Determining the optimal ratio of template to functional monomer.

Solvent Effects: Evaluating how different solvents affect the stability of the pre-polymerization complex.

For example, quantum chemical calculations have been performed to characterize the interaction between a template molecule and 4-vinylpyridine, analyzing the stability energy and electrostatic surface potential to identify the most favorable binding sites and conditions for MIP synthesis. Similar computational approaches would be invaluable for designing MIPs using this compound, where the fluorine and methyl groups would modulate the interaction strength and selectivity of the pyridine nitrogen.

The table below summarizes the key interactions and computational insights relevant to the use of vinylpyridines in molecular imprinting.

| Computational Aspect | Objective | Key Insights for Vinylpyridine-based MIPs |

|---|---|---|

| Interaction Energy Calculation | Select the best functional monomer | Quantifies the binding strength between the vinylpyridine and the template molecule. |

| Electrostatic Potential (ESP) Analysis | Identify binding sites | Reveals the regions on the vinylpyridine and template that are involved in non-covalent interactions. |

| Solvent Modeling (e.g., PCM) | Optimize reaction conditions | Assesses how the solvent stabilizes or destabilizes the template-monomer complex. |

| Frequency Calculations | Confirm stability | Ensures that the calculated pre-polymerization complex corresponds to a true energy minimum. |

Chemical Derivatization and Functionalization Strategies for 2 Fluoro 3 Methyl 4 Vinylpyridine

Directed Functionalization of the Pyridine (B92270) Ring

The pyridine ring of 2-fluoro-3-methyl-4-vinylpyridine offers multiple sites for functionalization, allowing for the introduction of a diverse array of substituents and the construction of more complex molecular architectures.

Introduction of Substituents via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto the pyridine ring, particularly at the 2-position activated by the fluorine atom. The high electronegativity of fluorine makes the 2-position susceptible to attack by nucleophiles, leading to the displacement of the fluoride (B91410) ion. nih.gov This approach is a site-specific method for synthesizing substituted pyridines. nih.gov

The reactivity of 2-fluoropyridines in SNAr reactions is generally higher than that of their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. nih.gov This enhanced reactivity is attributed to the strong electron-withdrawing nature of the fluorine atom, which stabilizes the intermediate Meisenheimer complex.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and organometallic reagents. The choice of solvent can be critical in achieving selective transformation. For example, in a related system, the reaction of a fluoropyridine methyl ester with aqueous methylamine (B109427) in THF resulted in the substitution of both the fluoride and the methoxide (B1231860) group. However, changing the solvent to methanol (B129727) allowed for the selective transformation of the methyl ester to the N-methyl amide without displacing the fluoride. nih.gov

The nitro group can also serve as a leaving group in nucleophilic aromatic substitution reactions on pyridine rings. The successful replacement of a nitro group by a fluoride anion has been demonstrated, highlighting the versatility of SNAr in synthesizing fluorinated pyridines. mdpi.com

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Rate of Substitution | Reference |

|---|---|---|

| F | 320 | nih.gov |

Site-Selective Arylation of Pyridines (e.g., Pd-Catalyzed C3-Selective Arylation)

While the 2-position is activated towards nucleophilic attack, achieving functionalization at other positions, such as C3, often requires transition-metal catalysis. Palladium-catalyzed cross-coupling reactions have emerged as a valuable tool for the site-selective arylation of pyridines. nih.govnih.gov

A notable development is the palladium-catalyzed, non-directed C3-selective arylation of pyridines with arenes and heteroarenes. nih.govnih.gov This method utilizes a Pd(OAc)₂ catalyst with 1,10-phenanthroline (B135089) as a ligand to achieve high selectivity for the C3 position, affording 3-arylpyridines and 3,3'-bipyridines. nih.gov The reaction has been successfully applied to the arylation of pyridines with phenyl tosylates as well. rsc.orgsigmaaldrich.com

The precise mechanism for this C3-selectivity is a subject of ongoing research, but it is thought to involve a concerted metalation-deprotonation (CMD) pathway. nih.gov In some cases, the presence of other substituents can influence the regioselectivity. For instance, the reaction of 2,5-difluoropyridine (B1303130) under similar conditions resulted in C4-coupling, which is attributed to the C3 fluoro atom enhancing the acidity of the C4 proton. nih.gov

Table 2: Conditions for Pd-Catalyzed C3-Selective Arylation of Pyridines

| Catalyst | Ligand | Oxidant | Temperature (°C) | Reference |

|---|

Electrophilic Sulfenylation

Heterocyclization Reactions

Similarly, specific examples of heterocyclization reactions involving the pyridine ring of this compound are not detailed in the provided search results. However, the presence of both the vinyl group and the reactive pyridine core suggests that intramolecular or intermolecular cyclization reactions could be explored to construct novel heterocyclic systems fused to the pyridine ring.

Selective Transformations of the Vinyl Group

The vinyl group at the 4-position of the pyridine ring is a key functional handle for a variety of chemical transformations, allowing for chain extension, polymerization, and the introduction of new stereocenters.

Stereoselective Olefination Reactions

The Julia-Kocienski olefination is a powerful method for the synthesis of fluoroolefins, which are important structural motifs in medicinal chemistry and materials science. nih.govscispace.com This reaction involves the condensation of a fluorinated sulfone with an aldehyde or ketone. The stereochemical outcome of the olefination can be influenced by the reaction conditions, including the base, solvent, and the presence of additives. nih.govscispace.com

For example, in the reaction of 2-naphthaldehyde (B31174) with a fluorinated sulfone, a reversal from moderate E-selectivity to high Z-selectivity was observed when changing the reaction conditions from LHMDS/THF to a low-temperature system with a coordinating solvent mixture like DMF-DMPU. nih.govscispace.com The presence of a fluorine atom on the Julia-Kocienski reagent can also significantly increase its reactivity compared to the non-fluorinated analogue. nih.govscispace.com

While direct examples involving this compound are not provided, the principles of stereoselective olefination reactions, such as the Julia-Kocienski olefination, could be applied to aldehydes derived from the oxidative cleavage of the vinyl group, or to reactions where the vinylpyridine itself acts as a substrate in related transformations.

Table 3: Influence of Reaction Conditions on Olefination Stereoselectivity

| Base/Solvent System | Predominant Stereoisomer | Reference |

|---|---|---|

| LHMDS/THF | E-isomer | nih.govscispace.com |

| LHMDS/MgBr₂·OEt₂/THF | Z-isomer | nih.gov |

| KHMDS/THF (low temp) | E-isomer | nih.gov |

Alkylation and Reductive Coupling

The vinyl group of this compound is a key site for carbon-carbon bond formation through alkylation and reductive coupling reactions. These strategies enable the extension of the carbon skeleton, providing access to more complex pyridine derivatives.

One notable method is the ruthenium-catalyzed β-selective alkylation, which allows for the coupling of vinylpyridines with aldehydes or ketones. nih.gov This deoxygenative coupling process, mediated by hydrazine (B178648) (N₂H₄), typically exhibits high regioselectivity for the β-position of the vinyl group. nih.gov For a substrate like this compound, this reaction would introduce an alkyl group at the carbon atom distal to the pyridine ring. The general mechanism involves the coordination of a hydrazone (formed from the aldehyde/ketone) and the vinylpyridine to a ruthenium center, followed by an intramolecular rearrangement and subsequent nitrogen extrusion to yield the alkylated product. nih.gov While this specific reaction has been demonstrated on substrates like 2-fluoro-4-vinylpyridine, the principles are directly applicable. nih.gov

Another powerful technique is the β-selective reductive coupling of alkenylpyridines with aldehydes and imines, achieved through synergistic Lewis acid and photoredox catalysis. nih.gov This method avoids the need for pre-activated starting materials. The reaction is initiated by a single-electron transfer from an excited photoredox catalyst to a Lewis acid-activated aldehyde, generating a ketyl radical. This radical then adds to the Lewis acid-activated vinylpyridine, leading to the final β-coupled product after a hydrogen atom transfer step. nih.gov This approach provides a complementary route to functionalized pyridine structures.

Table 1: Alkylation and Reductive Coupling Strategies

| Reaction Type | Catalyst/Reagents | Reactant | Key Feature | Potential Product Structure |

|---|---|---|---|---|

| Deoxygenative Alkylation | [Ru(p-cymene)Cl₂]₂, dppe, N₂H₄ | Aldehyde or Ketone | β-selective alkylation | 2-Fluoro-3-methyl-4-(β-alkyl)ethylpyridine |

Introduction of Difluoromethyl Groups onto the Vinyl Moiety

The introduction of fluorine-containing groups, such as the difluoromethyl (CF₂H) group, can significantly alter the physicochemical properties of a molecule. A viable strategy for introducing a CF₂H group onto the vinyl moiety of this compound involves a copper-mediated cross-coupling reaction. nih.gov

This method utilizes trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF₂H) as the source of the difluoromethyl group. The reaction would likely require converting the vinylpyridine into a vinyl iodide precursor. This transformation could be achieved through a hydroiodination/dehydroiodination sequence or other established methods. The resulting 2-fluoro-4-(2-iodovinyl)-3-methylpyridine could then be subjected to the copper-mediated difluoromethylation. nih.gov The reaction typically proceeds in the presence of copper(I) iodide and cesium fluoride. This protocol has been successfully applied to a range of vinyl iodides, yielding allylic difluorinated alkenes. nih.gov A significant advantage of this approach is the use of the stable and readily accessible TMSCF₂H reagent, avoiding more hazardous fluorinating agents. nih.gov

Methyl Group Derivatizations

Conversion to Halomethyl or Other Functionalities

The methyl group at the 3-position of the pyridine ring offers another handle for functionalization. A common and useful transformation is its conversion into a halomethyl group, such as a chloromethyl or bromomethyl group. These halomethylated pyridines are valuable intermediates for subsequent nucleophilic substitution reactions.

A well-established method for this conversion is the free-radical halogenation of the corresponding methylpyridine. For instance, processes have been developed for the chlorination of 2-chloro-5-methylpyridine (B98176) to 2-chloro-5-chloromethylpyridine. google.com This type of reaction is typically carried out using a halogenating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as benzoyl peroxide or AIBN. Applying this to this compound would yield 2-fluoro-3-(halomethyl)-4-vinylpyridine. The resulting benzylic-type halide is reactive and can be displaced by a variety of nucleophiles (e.g., cyanides, alkoxides, amines) to introduce a wide array of functional groups.

General Derivatization Approaches for Analytical and Synthetic Applications

Utilization of Boronic Acid Reagents for Vicinal Diols

For analytical purposes, particularly in sensing and detection, the vinyl group can be derivatized to interact with specific reagents. One such strategy involves the conversion of the vinyl group into a vicinal diol, which can then be targeted by boronic acid-based sensors. nih.gov

The first step is the dihydroxylation of the vinyl group of this compound. This can be achieved using standard reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction produces 1-(2-fluoro-3-methylpyridin-4-yl)ethane-1,2-diol.

This diol can then form a cyclic boronate ester upon reaction with a boronic acid. nih.gov The binding affinity of this interaction is dependent on factors like pH and the specific structure of the boronic acid. nih.gov By using fluorinated boronic acids appended with a reporter group, this complexation can be monitored, for example, by ¹⁹F NMR spectroscopy or fluorescence, allowing for the detection and quantification of the diol derivative. nih.govnih.gov This approach is fundamental in the design of sensors for diol-containing molecules. nih.gov

Table 2: Diol-Boronic Acid Derivatization

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Dihydroxylation | OsO₄/NMO or cold, dilute KMnO₄ | Conversion of vinyl group to a vicinal diol. |

Application of Hydrazine Derivatives and Fluorenylmethyl Carbamates

Hydrazine derivatives and fluorenylmethyl carbamates are valuable reagents for derivatization, often employed to enhance detectability in analytical chromatography or to introduce new functionalities for synthesis.

Hydrazine and its derivatives can react with activated alkenes, such as vinylpyridines, through a Michael-type addition. This would lead to the formation of a hydrazinyl-ethyl-pyridine derivative. The resulting compound, containing a free amino group, can be further functionalized. The pyrolysis or decomposition of such hydrazine derivatives can also lead to various heterocyclic products, depending on the reaction conditions and substituents. nih.govresearchgate.net

For highly sensitive analytical detection, particularly with HPLC using fluorescence detection, derivatization with a fluorophore is a common strategy. While not a direct reaction with the vinyl group, a synthetic intermediate derived from this compound containing a primary or secondary amine could be readily derivatized. For example, if the vinyl group were converted to an aminoethyl group, it could be reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This reagent attaches the highly fluorescent fluorenylmethoxycarbonyl (Fmoc) protecting group to the amine, creating a fluorenylmethyl carbamate. This derivatization significantly enhances the detection limits for the analyte.

Emerging Research Directions and Future Perspectives for 2 Fluoro 3 Methyl 4 Vinylpyridine Research

Development of Novel Site-Selective Functionalization Methods

A primary challenge and opportunity in the chemistry of 2-fluoro-3-methyl-4-vinylpyridine lies in achieving site-selective functionalization. The molecule presents multiple reactive sites: the vinyl group, the carbon-fluorine bond, and the C-H bonds on the pyridine (B92270) ring. Developing methods to target a single site without affecting the others is crucial for creating diverse and complex derivatives.

Future research should focus on adapting and refining state-of-the-art synthetic methodologies. One promising avenue is the application of directed metalation strategies. The concept of "regioexhaustive substitution," which has been successfully used for simpler fluoropyridines, could be applied here. nih.gov This involves using protective groups, such as chlorine or trimethylsilyl (B98337), to activate or screen neighboring positions, thereby guiding metalation and subsequent electrophilic quenching to a specific vacant C-H position on the ring. nih.gov

Another key area is the late-stage functionalization through a combination of C-H fluorination and nucleophilic aromatic substitution (SNAr). acs.org While direct C-H functionalization of multisubstituted pyridines can sometimes suffer from poor selectivity, developing catalysts or modifying reaction conditions could overcome this hurdle. acs.org The existing fluorine atom could also be a target for SNAr reactions to introduce a wide array of nucleophiles, although this would require harsh conditions. A significant research goal would be to achieve selectivity between reactions at the vinyl group and functionalization of the pyridine core.

| Functionalization Strategy | Target Site | Methodology | Potential Outcome | Key Challenge |

| Directed ortho-Metalation (DoM) | C-5 Position | Use of a directing group and strong base (e.g., LDA) followed by an electrophile. | Introduction of a wide range of functional groups at the 5-position. | Competition from vinyl group reactivity and potential for multiple metalation sites. |

| Nucleophilic Aromatic Substitution (SNAr) | C-2 Position | Reaction with strong nucleophiles (e.g., alkoxides, amines). | Replacement of the fluorine atom to install new functionalities. | Requires harsh conditions; potential for polymerization of the vinyl group. |

| Heck or Suzuki Coupling | Vinyl Group | Palladium-catalyzed cross-coupling with aryl halides. | Extension of the vinyl group into more complex conjugated systems. | Ensuring the stability of the fluoropyridine ring under catalytic conditions. |

| Enzymatic Fluorination | Ring C-H Bonds | Engineered fluorinase enzymes. nih.gov | Highly selective, environmentally benign C-H fluorination to create difluoro derivatives. nih.gov | Development and optimization of a highly specific enzyme for the substrate. |

Computational Design Models for Predicting Reactivity and Selectivity in Complex Systems

Given the multiple competing reactive sites on this compound, computational modeling will be an indispensable tool for predicting its chemical behavior and guiding synthetic efforts. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's electronic structure, bond energies, and reaction pathways.

Future computational work should focus on creating robust models to:

Predict Regioselectivity: Calculate the activation energies for reactions at different sites (e.g., addition to the vinyl group vs. SNAr at the C-F bond vs. metalation at C-5). This would allow for the in silico screening of reaction conditions to favor a desired product, saving significant laboratory time and resources. DFT computations have been effectively used to simulate reaction mechanisms and identify the role of intermediates in other complex systems. rsc.org

Simulate Reaction Mechanisms: Develop detailed free energy profiles for potential reaction pathways. Such simulations can reveal the transition states and intermediates, providing a mechanistic understanding that is crucial for optimizing reaction yields and selectivity. Similar DFT studies have been used to explain the reactivity of metal complexes with substituted pyridine ligands. rsc.org

Guide Ligand Design: If the molecule is used as a ligand for a metal catalyst, computational models can predict binding energies, geometries, and the electronic effect of the ligand on the metal center. This would accelerate the design of novel catalysts for specific applications.

Expansion of Catalytic Applications and Ligand Design

The unique electronic profile of this compound makes it an attractive candidate for applications in catalysis, both as a ligand and as a monomer for functional polymer supports. The interplay between the electron-withdrawing fluorine and electron-donating methyl group can finely tune the electron density on the pyridine nitrogen, influencing its coordination properties.

Research in this area should explore its use as a ligand in transition metal catalysis. By coordinating with metals like palladium, platinum, rhodium, or iridium, it could form complexes for a variety of organic transformations. rsc.org The electronic tuning afforded by the substituents could lead to catalysts with enhanced activity, selectivity, or stability compared to those with simpler pyridine ligands.

Furthermore, polymers derived from this monomer, i.e., poly(this compound), could serve as novel catalyst supports. mdpi.com The polymer backbone can immobilize catalytic metal nanoparticles, while the functional pyridine units can influence the local reaction environment. Coating catalysts with functional polymers has been shown to enhance stability and selectivity. mdpi.com For example, polyvinylpyrrolidone (B124986) (PVP)-capped nanoparticles have demonstrated enhanced performance in oxidation reactions. mdpi.com The fluorinated nature of this specific polymer could also be exploited in biphasic catalysis involving fluorous phases.

Advanced Spectroscopic Techniques for In-Depth Mechanistic Understanding

A thorough characterization of this compound and its derivatives is essential for understanding their structure-property relationships. A suite of advanced spectroscopic techniques will be required to gain a complete picture of these novel compounds and materials.

Future research will rely heavily on the following techniques:

Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR (e.g., 1H, 13C, 19F, COSY, HSQC) will be fundamental for unambiguous structural elucidation of new derivatives and for confirming the regioselectivity of reactions. rsc.org

Infrared (IR) and Raman Spectroscopy: These techniques are crucial for identifying functional groups and monitoring reactions. For instance, the disappearance of the vinyl C=C stretch in IR spectra would confirm polymerization, while shifts in the pyridine ring vibration modes would indicate coordination to a metal or quaternization. mdpi.comneuroquantology.com

UV-Visible and Fluorescence Spectroscopy: These methods will probe the electronic structure of the molecule and its polymers. researchgate.net They can be used to determine the optical band gap of polymeric materials and to investigate their potential use as chromophores or in optical sensors. mdpi.com

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will be vital for characterizing polymers, determining their thermal stability, degradation profiles, and glass transition temperatures (Tg). researchgate.net

X-ray Diffraction (XRD): For crystalline derivatives or metal complexes, single-crystal XRD will provide definitive structural information, including bond lengths and angles. researchgate.net For polymers, XRD can reveal information about their amorphous or semi-crystalline nature. mdpi.com

| Technique | Application for this compound & Derivatives | Information Gained |

| NMR (1H, 13C, 19F, 2D) | Structural confirmation of monomer and derivatives; analysis of polymers. | Connectivity, regiochemistry, stereochemistry, monomer conversion. rsc.org |

| FTIR / Raman | Monitoring polymerization and functionalization reactions. | Presence/absence of key functional groups (vinyl, C-F, C=N). mdpi.com |

| UV-Vis Spectroscopy | Characterization of electronic properties of monomer and polymers. | Electronic transitions, optical band gap, conjugation effects. mdpi.com |

| Thermal Analysis (TGA/DSC) | Assessing thermal properties of polymers. | Thermal stability, decomposition temperature, glass transition temperature (Tg). researchgate.net |

| X-Ray Diffraction (XRD) | Structural analysis of crystalline solids; morphology of polymers. | Molecular structure of crystals; degree of crystallinity in polymers. researchgate.netmdpi.com |

Exploration of New Polymeric Architectures and Materials Based on Vinylpyridine Derivatives

The presence of a polymerizable vinyl group is arguably one of the most significant features of this compound. This opens the door to a vast range of new polymeric materials with potentially unique properties imparted by the substituted pyridine ring.

Future research should vigorously pursue the synthesis and characterization of: